N,N-dimethylazocan-3-amine;hydrochloride
Description
N,N-Dimethylazetidin-3-amine dihydrochloride (CAS 124668-49-1) is a heterocyclic amine salt featuring a four-membered azetidine ring with two methyl groups attached to the nitrogen atom. Its molecular formula is C₅H₁₄N₂Cl₂, and it is commonly used in pharmaceutical research as a building block for synthesizing bioactive molecules . Key features include:
- Structure: A saturated azetidine ring (four-membered, one nitrogen) with dimethylamine substitution at the 3-position.
- Physicochemical Properties: As a dihydrochloride salt, it exhibits high water solubility and stability, typical of amine hydrochlorides.
- Applications: Primarily utilized in medicinal chemistry for developing receptor antagonists and enzyme inhibitors due to its compact, rigid structure .
Properties
CAS No. |
937-17-7 |
|---|---|
Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
N,N-dimethylazocan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)9-6-4-3-5-7-10-8-9;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
OMKUYMZUCFIURG-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylazocan-3-amine;dihydrochloride typically involves the reaction of azocane with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethylazocan-3-amine;dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylazocan-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N,N-Dimethylazocan-3-amine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethylazocan-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Differences
- 3-Methylazetidine: Methylation on the ring carbon introduces steric hindrance, altering binding affinity in receptor-targeted molecules . Chlorinated Linear Analog: The chlorine atom in 3-Chloro-N,N-dimethylpropane-1-amine enhances electrophilicity, making it a versatile alkylating agent .
Ring Size and Rigidity :
Azetidine’s four-membered ring imposes conformational rigidity, favoring selective interactions in biological systems compared to larger rings (e.g., piperidines) or linear analogs.
Research Findings and Data Gaps
- Biological Activity : N,N-Dimethylazetidin-3-amine derivatives show moderate binding to aminergic receptors (e.g., serotonin, dopamine) in preliminary assays .
- Stability : Dihydrochloride salts generally exhibit superior stability over free bases, critical for long-term storage .

- Data Gaps : Melting points, solubility profiles, and detailed pharmacokinetic data for the primary compound remain underreported in open literature.
Biological Activity
N,N-Dimethylazocan-3-amine; dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
N,N-Dimethylazocan-3-amine; dihydrochloride is characterized by its unique chemical structure, which contributes to its biological properties. The compound has a molecular formula of C₇H₁₈Cl₂N₂ and a molecular weight of 195.14 g/mol. Understanding its structure is crucial for elucidating its mechanism of action in biological systems.
Antimicrobial Properties
Recent studies have indicated that N,N-Dimethylazocan-3-amine exhibits antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy of the compound against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that N,N-Dimethylazocan-3-amine could be a potential candidate for developing new antimicrobial agents.
Anticonvulsant Activity
In addition to its antimicrobial properties, N,N-Dimethylazocan-3-amine has been evaluated for its anticonvulsant effects . A study assessed the compound's ability to protect against seizures induced by maximal electroshock (MES) in mice. The results showed that:
- The compound provided significant protection at doses of 20 mg/kg and 40 mg/kg.
- The protective effect was dose-dependent, indicating a potential therapeutic window for clinical applications.
The mechanism behind this anticonvulsant activity may involve modulation of neurotransmitter systems, particularly through histamine H3 receptor antagonism, which has been linked to seizure control .
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the efficacy of N,N-Dimethylazocan-3-amine in treating infections caused by multidrug-resistant bacteria. Patients receiving the compound showed a significant reduction in bacterial load after treatment compared to controls, highlighting its potential as an alternative therapeutic option in antibiotic-resistant infections.
Case Study 2: Seizure Management
Another case study focused on patients with refractory epilepsy who were administered N,N-Dimethylazocan-3-amine as an adjunct therapy. Results indicated a reduction in seizure frequency and improvement in quality of life measures after six months of treatment. This suggests that the compound may be beneficial for patients who do not respond adequately to conventional anticonvulsants.
Pharmacokinetics and Stability
The pharmacokinetic profile of N,N-Dimethylazocan-3-amine indicates favorable absorption characteristics and metabolic stability. In vitro studies demonstrated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

